molecular formula C9H15NO3S B2827176 N-(3-Methylsulfonylcyclopentyl)prop-2-enamide CAS No. 2299541-47-0

N-(3-Methylsulfonylcyclopentyl)prop-2-enamide

Cat. No. B2827176
M. Wt: 217.28
InChI Key: FUNCPUBNCVKNKU-UHFFFAOYSA-N
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Description

N-(3-Methylsulfonylcyclopentyl)prop-2-enamide, also known as ML351, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of an enzyme called USP14, which plays a role in the degradation of proteins within cells. Inhibition of USP14 has been linked to the prevention of neurodegeneration, making ML351 a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.

Safety And Hazards

The safety data sheet for a similar compound, N-(3-Methoxypropyl)prop-2-enamide, indicates that it may cause an allergic skin reaction and serious eye irritation. Protective measures include wearing protective gloves, clothing, eye protection, and face protection. In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

N-(3-methylsulfonylcyclopentyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-3-9(11)10-7-4-5-8(6-7)14(2,12)13/h3,7-8H,1,4-6H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNCPUBNCVKNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Methylsulfonyl)cyclopentyl)acrylamide

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